1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid
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Overview
Description
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid is a chemical compound with the molecular formula C10H10O4S and a molecular weight of 226.25 g/mol . It is also known by its IUPAC name, thiochromane-4-carboxylic acid 1,1-dioxide . This compound is characterized by the presence of a benzothiopyran ring system with a carboxylic acid group and two oxygen atoms attached to the sulfur atom, forming a sulfone group.
Scientific Research Applications
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with α1d adrenoceptors .
Mode of Action
It’s worth noting that similar compounds have shown to exhibit moderate binding affinity for α1d adrenoceptors and high selectivity against α1a and α1b adrenoceptors .
Biochemical Pathways
Compounds with similar structures have been found to be effective katp channel activators .
Result of Action
Similar compounds have shown to be effective and selective inhibitors of insulin release from rat pancreatic b cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiochromanone derivative with an oxidizing agent to introduce the sulfone group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, esters, amides, and various substituted derivatives of the benzothiopyran ring system .
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-2-carboxylic acid
- 1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid
Uniqueness
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid is unique due to its specific ring structure and the presence of both a sulfone and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-10(12)8-5-6-15(13,14)9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXDNAOJMRQGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405103-19-7 |
Source
|
Record name | 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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